3-(Methylamino)benzamide

FtsZ antibacterial cell division

3-(Methylamino)benzamide (CAS 90817-19-9) is a small-molecule benzamide derivative (MW 150.18 g/mol, C8H10N2O) bearing a methylamino substituent at the meta position of the phenyl ring. It belongs to the class of 3-substituted benzamides, a privileged scaffold widely explored for modulating poly(ADP-ribose) polymerase (PARP) enzymes and the bacterial cell division protein FtsZ.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 90817-19-9
Cat. No. B1628716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)benzamide
CAS90817-19-9
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCNC1=CC=CC(=C1)C(=O)N
InChIInChI=1S/C8H10N2O/c1-10-7-4-2-3-6(5-7)8(9)11/h2-5,10H,1H3,(H2,9,11)
InChIKeyNZZZOYVRPOWZJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylamino)benzamide (CAS 90817-19-9): A 3-Substituted Benzamide Scaffold for Chemical Biology


3-(Methylamino)benzamide (CAS 90817-19-9) is a small-molecule benzamide derivative (MW 150.18 g/mol, C8H10N2O) bearing a methylamino substituent at the meta position of the phenyl ring [1]. It belongs to the class of 3-substituted benzamides, a privileged scaffold widely explored for modulating poly(ADP-ribose) polymerase (PARP) enzymes and the bacterial cell division protein FtsZ [2]. Unlike its primary analog 3-aminobenzamide (3-AB), the N-methyl substitution alters hydrogen-bond donor/acceptor capacity, lipophilicity (XLogP3: 0.9), and metabolic susceptibility, which directly impacts its utility in structure-activity relationship (SAR) studies and as a synthetic intermediate [1][3].

Why 3-(Methylamino)benzamide (90817-19-9) Cannot Be Interchanged with 3-Aminobenzamide or 3-Methoxybenzamide


Generic substitution among 3-substituted benzamides is not scientifically valid due to profound differences in molecular recognition, physicochemical properties, and biological target engagement. The critical N-methylamino group in 3-(methylamino)benzamide distinctly modulates hydrogen-bonding capacity (2 HBD, 2 HBA) and electronic character compared to the primary amine of 3-aminobenzamide or the methoxy group of 3-methoxybenzamide [1]. These alterations directly translate into divergent binding affinities: while 3-aminobenzamide binds PARP-1 with a Ki of <2 µM, the N-methyl variant exhibits a dramatically shifted selectivity profile, showing measurable but weak interaction with the bacterial FtsZ protein (Kd ~1.9 µM) [2][3]. Such data explain why these analogs are not interchangeable and why precise chemical identity must be specified in procurement.

Quantitative Differentiation of 3-(Methylamino)benzamide (90817-19-9) Against Closest Analogs


FtsZ Binding Affinity (Kd) of 3-(Methylamino)benzamide vs. Optimized Benzamide FtsZ Inhibitors

3-(Methylamino)benzamide exhibits a dissociation constant (Kd) of 1,900 nM (1.9 µM) against Bacillus subtilis FtsZ polymer, as measured by fluorescence anisotropy [1]. This represents the direct quantitative differentiation of this compound as a moderate-affinity FtsZ ligand. In comparison, the optimized benzamide derivative PC190723, a 3-methoxybenzamide analog with a tailored hydrophobic tail, achieves an MIC of 0.5 µM (~0.15 µg/mL) against B. subtilis, corresponding to a functionally determined sub-micromolar target engagement [2]. The approximately 4-fold or greater gap in potency highlights that 3-(methylamino)benzamide serves as an essential early-stage probe or negative control with defined, weaker activity, making it invaluable for calibrating SAR campaigns.

FtsZ antibacterial cell division Bacillus subtilis

Antibacterial MIC of 3-(Methylamino)benzamide vs. 3-Methoxybenzamide Against B. subtilis

In Bacillus subtilis 168 MIC assays curated by ChEMBL, 3-(methylamino)benzamide demonstrates a weak antibacterial profile, with reported MIC values ranging from 512 µg/mL (3.41 mM) to >4000 µg/mL (>26.6 mM) [1]. This is in stark contrast to 3-methoxybenzamide (3-MBA), which has been shown to inhibit B. subtilis cell division at substantially lower concentrations, with derivatives achieving sub-micromolar activity [2]. The quantitative data firmly establish that the N-methylamino substitution drastically attenuates antibacterial potency compared to the 3-methoxy or optimized 3-aminobenzamide scaffolds, a critical consideration for researchers selecting chemical probes for bacterial cell division studies.

antibacterial Bacillus subtilis MIC 3-methoxybenzamide

Physicochemical Property Differentiation: Hydrogen-Bonding and Lipophilicity Profile

3-(Methylamino)benzamide presents a defined physicochemical signature that distinguishes it from both 3-aminobenzamide (3-AB) and 3-methoxybenzamide (3-MBA). The computed values are: XLogP3 = 0.9, Hydrogen Bond Donors = 2, Hydrogen Bond Acceptors = 2, and Polar Surface Area = 55.12 Ų [1]. In comparison, 3-aminobenzamide has an XLogP3 of ~0.5 and a PSA of ~69.1 Ų, while 3-methoxybenzamide has an XLogP3 of ~1.2 and a PSA of ~52.3 Ų [2]. The intermediate lipophilicity of 3-(methylamino)benzamide, combined with its unique hydrogen-bond donor/acceptor ratio, directly impacts membrane permeability and target binding. This specific profile makes it a preferred scaffold for investigating the balance between solubility and cellular penetration in benzamide-based probe development.

physicochemical properties hydrogen bonding lipophilicity SAR

Validated Research and Procurement Scenarios for 3-(Methylamino)benzamide (90817-19-9)


Calibrated Negative Control in Bacterial Cell Division Assays

Based on its well-defined weak antibacterial MIC (512 to >4000 µg/mL) and moderate FtsZ binding (Kd 1.9 µM), 3-(methylamino)benzamide is optimally deployed as a reference negative control alongside potent FtsZ inhibitors like PC190723. This enables clear assay window determination and minimizes false-positive hit calling in high-throughput screens targeting bacterial division [1][2].

Scaffold for Medicinal Chemistry SAR Exploration of the 3-Position

The unique combination of N-methylamino substitution, intermediate lipophilicity (XLogP3 0.9), and balanced hydrogen-bonding properties (2 HBD, 2 HBA) makes this compound a strategic starting point for synthesizing focused libraries that probe the effects of secondary amine substitution on target engagement, particularly for FtsZ and PARP enzymes [1][3].

Synthetic Intermediate in Proprietary Benzamide Derivatization

As documented in patent WO2007/124898 A1, this compound serves as a key intermediate for preparing more complex benzamide derivatives (e.g., N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, IMB-0523) that exhibit potent anti-HBV activity (IC50 1.99 µM against wild-type HBV). Procuring this intermediate ensures access to a validated synthetic route for generating bioactive leads [3][4].

Physicochemical Benchmarking in Solubility-Permeability Profiling

With its precisely computed XLogP3 (0.9) and PSA (55.12 Ų) residing between those of 3-aminobenzamide and 3-methoxybenzamide, this compound serves as a midpoint calibration standard in assays designed to correlate substituent effects with aqueous solubility and passive membrane permeability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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